

Validating the selectivity of SAR125844 for MET over other kinases

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Compound of Interest		
Compound Name:	SAR125844	
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SAR125844: A Highly Selective MET Kinase Inhibitor

SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] This guide provides a comprehensive comparison of **SAR125844**'s selectivity for MET over other kinases, supported by experimental data and detailed protocols.

Kinase Selectivity Profile

SAR125844 demonstrates exceptional selectivity for MET kinase. A biochemical assay screening against a panel of 275 human kinases revealed minimal inhibitory activity on other kinases.[2][3] The half-maximal inhibitory concentration (IC50) for wild-type MET is 4.2 nmol/L. [1][2][4] The compound also shows potent activity against several MET kinase domain mutants. [2]

Notably, **SAR125844** displays over 100-fold selectivity for MET compared to its close structural homolog, RON, which has an IC50 value of approximately 740 nmol/L.[2][3] While some activity was observed against a few other kinases, the IC50 values were significantly higher than that for MET, underscoring its high selectivity.[2][3]



Kinase Target	IC50 (nmol/L)	Selectivity vs. MET (fold)
MET (wild-type)	4.2	1
MET (H1094Y mutant)	0.22	19
MET (Y1235D mutant)	1.7	2.5
MET (M1250T mutant)	6.5	0.6
MET (L1195V mutant)	65	0.06
MET (D1228H mutant)	81	0.05
RON	~740	>176
TRKA/NTRK1	39	>9
PDGFRα-V561D	55	>13
AXL	87	>20
MER	105	>25
TRKB/NTRK2	280	>66
Aurora A	320	>76
Aurora B	820	>195

Table 1: Biochemical Selectivity of **SAR125844** Against a Panel of Human Kinases. Data compiled from multiple sources.[2][3]

Experimental Protocols

The selectivity of **SAR125844** was determined using established biochemical and cellular assays.

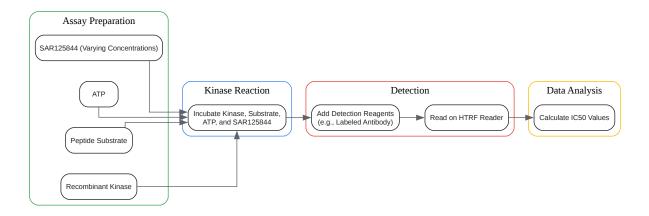
Biochemical Kinase Assay

A panel of 275 human kinases was utilized to assess the biochemical selectivity of **SAR125844**. The primary method employed was an enzymatic homogeneous time-resolved



fluorescence (HTRF) assay for MET wild-type and its mutants.[3] This assay format is a standard method for measuring kinase activity and inhibition.[5]

Workflow for Biochemical Kinase Assay



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Caption: Workflow of the biochemical kinase selectivity assay.

Cellular Phospho-MET ELISA Assay

To confirm the on-target activity of **SAR125844** in a cellular context, a phospho-MET ELISA assay was performed.[3] This assay measures the inhibition of MET autophosphorylation in cancer cell lines with MET gene amplification.

Workflow for Cellular Phospho-MET ELISA Assay





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Caption: Workflow of the cellular phospho-MET ELISA assay.

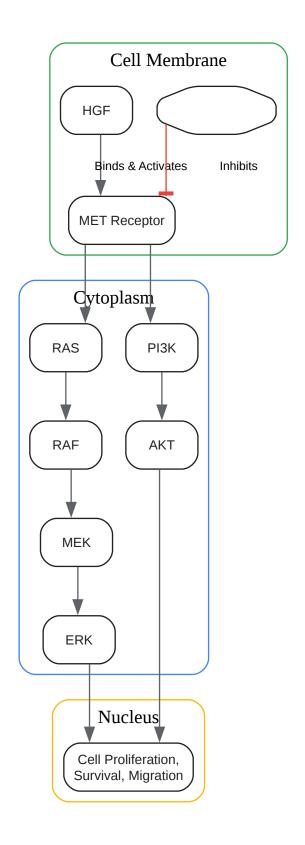
MET Signaling Pathways

Activation of the MET receptor by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[1] The primary pathways activated by MET are the RAS/MAPK and PI3K/AKT pathways.

SAR125844 effectively inhibits these downstream signals by blocking MET autophosphorylation.[1]

Simplified MET Signaling Pathway





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Caption: Inhibition of MET signaling by SAR125844.



In conclusion, the experimental data robustly validates the high selectivity of **SAR125844** for the MET kinase. Its potent and specific inhibition of MET and its downstream signaling pathways, coupled with minimal off-target effects, make it a promising therapeutic agent for MET-driven cancers.

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